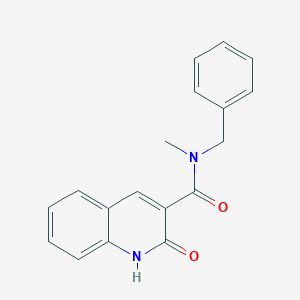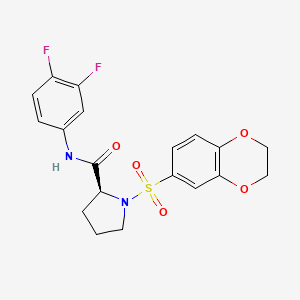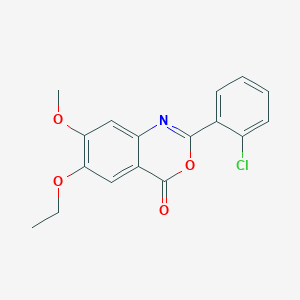![molecular formula C16H13Cl2N5O B7471441 N-[(4-chlorophenyl)methyl]-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7471441.png)
N-[(4-chlorophenyl)methyl]-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-chlorophenyl)methyl]-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide, also known as TAK-937, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained significant attention in recent years due to its potential therapeutic applications in various medical fields.
科学研究应用
N-[(4-chlorophenyl)methyl]-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide has been extensively studied for its potential therapeutic applications in various medical fields. One of the most promising areas of research is in the treatment of neuropathic pain. Studies have shown that this compound has a potent analgesic effect in animal models of neuropathic pain, making it a potential candidate for the development of new pain medications.
In addition to its analgesic properties, this compound has also been studied for its potential use in the treatment of anxiety and depression. Animal studies have shown that this compound has anxiolytic and antidepressant effects, suggesting that it may be a useful treatment option for these conditions.
作用机制
The exact mechanism of action of N-[(4-chlorophenyl)methyl]-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide is not fully understood. However, studies have suggested that it may act as a selective antagonist of the G protein-coupled receptor 35 (GPR35). This receptor is known to play a role in pain perception and inflammation, which may explain the analgesic effect of this compound.
Biochemical and Physiological Effects:
In addition to its analgesic, anxiolytic, and antidepressant effects, this compound has also been shown to have other biochemical and physiological effects. For example, studies have suggested that this compound may have anti-inflammatory properties, making it a potential treatment option for inflammatory conditions such as arthritis.
实验室实验的优点和局限性
One of the advantages of using N-[(4-chlorophenyl)methyl]-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide in lab experiments is its potency and selectivity. This compound has been shown to have a potent analgesic effect in animal models of neuropathic pain, making it a useful tool for studying pain pathways. However, one limitation of using this compound in lab experiments is its relatively short half-life, which may require frequent dosing in some experiments.
未来方向
There are several potential future directions for research on N-[(4-chlorophenyl)methyl]-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide. One area of interest is in the development of new pain medications based on the structure of this compound. Another potential direction is in the study of the GPR35 receptor and its role in pain perception and inflammation. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various medical fields.
Conclusion:
This compound is a chemical compound that has been synthesized for scientific research purposes. This compound has shown promise in the treatment of neuropathic pain, anxiety, and depression, and has other potential therapeutic applications as well. Further research is needed to fully understand the mechanism of action of this compound and its potential use in various medical fields.
合成方法
The synthesis of N-[(4-chlorophenyl)methyl]-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide has been reported in several scientific studies. One of the most commonly used methods involves the reaction of 4-chlorobenzylamine with 5-(4-chlorophenyl)tetrazole-2-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O/c17-13-5-1-11(2-6-13)9-19-15(24)10-23-21-16(20-22-23)12-3-7-14(18)8-4-12/h1-8H,9-10H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOFUSDOXQNEJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid](/img/structure/B7471370.png)
![Methyl 2-methyl-5-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-3-carboxylate](/img/structure/B7471373.png)
![3-[(2-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7471378.png)

![1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane](/img/structure/B7471387.png)
![2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7471402.png)


![(2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7471417.png)

![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-1-(7-ethyl-1H-indol-3-yl)ethanone](/img/structure/B7471429.png)

![3,4-dihydro-1H-isoquinolin-2-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7471458.png)
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7471465.png)